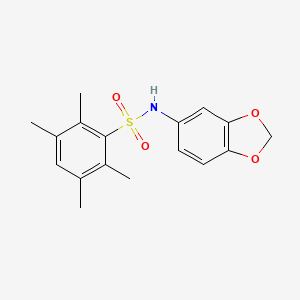

![molecular formula C27H23ClN4O2 B2689393 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1189938-45-1](/img/structure/B2689393.png)

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

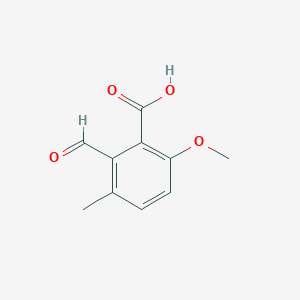

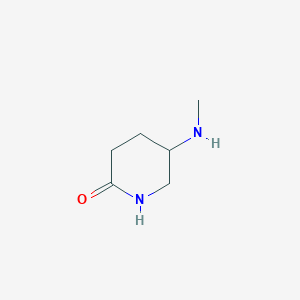

This compound is a complex organic molecule. It contains a pyrimidinone ring fused with an indole ring, which is substituted with a 2-chlorobenzyl group. Additionally, it has an acetamide group substituted with a 3-ethylphenyl group .

Synthesis Analysis

The synthesis of such complex molecules often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrimidinone ring fused with an indole ring, which is substituted with a 2-chlorobenzyl group. Additionally, it has an acetamide group substituted with a 3-ethylphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve multicomponent reactions (MCRs). These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study by Sharma et al. (2018) describes the synthesis and molecular docking analysis of an anticancer drug, highlighting the importance of structural elucidation through spectroscopic techniques and in silico modeling for targeting specific receptors such as the VEGFr receptor (Sharma et al., 2018).

- Another research by Debnath and Ganguly (2015) focuses on the synthesis of novel acetamide derivatives, evaluated for their antimicrobial properties, showcasing the potential of similar compounds in combating bacterial and fungal infections (Debnath & Ganguly, 2015).

Biological Activities

- Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an indole acetamide derivative, emphasizing its anti-inflammatory properties through in silico studies targeting COX-1 and COX-2 domains (Al-Ostoot et al., 2020).

- The work by Hossan et al. (2012) on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, contributes to understanding the antimicrobial potential of similar compounds (Hossan et al., 2012).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activity, given that indole derivatives are known to be precursors for the synthesis of biologically active structures . Additionally, improvements in the synthesis method, particularly in terms of yield and cost-effectiveness, could also be a focus.

Propiedades

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O2/c1-2-18-8-7-10-20(14-18)30-24(33)16-32-23-13-6-4-11-21(23)25-26(32)27(34)31(17-29-25)15-19-9-3-5-12-22(19)28/h3-14,17H,2,15-16H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSSRRPZHPQJBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

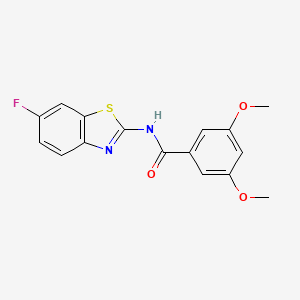

![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B2689313.png)

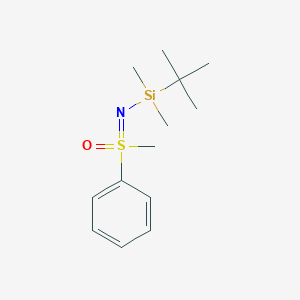

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2689322.png)

![4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B2689324.png)

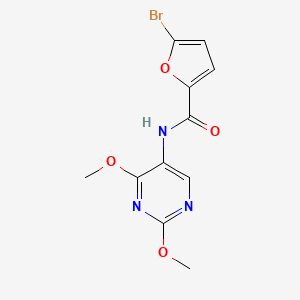

![4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2689326.png)